molecular formula C11H11FN2O2 B009126 4-Fluorotryptophane CAS No. 106034-22-4

4-Fluorotryptophane

Cat. No. B009126
M. Wt: 222.22 g/mol
InChI Key: DEBQMEYEKKWIKC-QMMMGPOBSA-N
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Description

Synthesis Analysis

A new synthesis method for stereochemically pure (L)-4-fluorotryptophan from 4-fluoroindole has been described, involving seven steps and a key reaction being the diastereoselective alkylation of the Schollkopf chiral auxiliary with a fluorinated electrophile. This process is efficient, with all reaction steps proceeding with at least 80% yield (Konas, Seci, & Tamimi, 2012).

Molecular Structure Analysis

While specific studies directly analyzing the molecular structure of 4-fluorotryptophan were not found in the search, fluorine substitution is known to influence the electronic distribution within molecules significantly. In general, fluorination can affect the conformational preferences of molecules due to the electronegativity of fluorine and its ability to engage in hydrogen bonding and other non-covalent interactions.

Chemical Reactions and Properties

The introduction of a fluorine atom into organic molecules often alters their reactivity. Although specific reactions of 4-fluorotryptophan were not detailed in the search results, fluorinated compounds typically exhibit unique reactivity patterns due to the inductive effects of fluorine and its impact on adjacent functional groups. For example, fluorinated cyclophanes and fluoromethanes demonstrate diverse reactivity, highlighting the influence of fluorination on chemical properties (Dolbier, Duan, Abboud, & Améduri, 2000).

Physical Properties Analysis

The physical properties of fluorinated compounds, such as boiling points, melting points, and solubility, can differ significantly from their non-fluorinated counterparts. Fluorination typically increases the stability and lipophilicity of organic molecules. The specific physical properties of 4-fluorotryptophan were not discussed in the available literature, but the presence of fluorine is expected to influence these parameters.

Chemical Properties Analysis

Fluorine's high electronegativity and small size make fluorinated compounds interesting for their chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles. The synthesis and study of fluorinated 3(3)cyclophanes, for example, show the impact of fluorination on π-π absorption bands and crystalline state characteristics, which may parallel the effects seen in fluorotryptophans (Koga, Yasutake, & Shinmyozu*, 2001).

Scientific Research Applications

  • Electronic Energy and Structural Studies : It's used to study the electronic energies and structures of fluoromethanes (Brundle, Robin, & Basch, 1970).

  • Fluorescence Suppression in Proteins : 4-Fluorotryptophan suppresses tryptophan fluorescence in proteins, aiding the investigation of other chromophores on or interacting with proteins (Bronskill & Wong, 1988).

  • Protein Synthesis and Growth Support : Superior to other isomers in supporting the growth of a mutant E. coli that cannot synthesize tryptophan, and in the synthesis of active α-galactosidase (Browne, Kenyon, & Hegeman, 1970).

  • Protein Structure and Dynamics : Serves as a "knock-out" fluorescence analogue for studying protein structure and dynamics (Wong & Eftink, 1998).

  • Biocatalyst for Medical Imaging : Used as a biocatalyst in the synthesis of [18F]-labeled radiotracers for medical imaging (Carvalho & Oliveira, 2017).

  • Biological Spectroscopy and Microscopy : L-4-cyanotryptophan, an efficient blue fluorescence emitter, has potential applications in biological spectroscopy and microscopy (Zhang et al., 2019).

  • Nuclear Magnetic Resonance Techniques : Used to study protein structure and function using 19F nuclear magnetic resonance techniques (Pratt & Ho, 1975).

  • In Vitro and In Vivo Spectroscopic Measurements : Has great potential for spectroscopic and microscopic measurements of proteins in vitro and in vivo (Hilaire et al., 2017).

  • Development of Fluorescent Probes : Involved in the development of fluorescent dyes like Fluo-4 for quantifying cellular Ca2+ concentrations (Gee et al., 2000).

  • Imaging of Tryptophan Metabolism : 7-[18F]FTrp, a PET probe, helps in imaging tryptophan metabolism in vivo, useful in delineating serotonergic areas and melatonin-producing glands (Zlatopolskiy et al., 2018).

  • Fluorescent Indicators for Various Applications : BODIPY-based fluorescent indicators, used for detecting various biological and chemical phenomena, involve compounds like 4-Fluorotryptophan (Boens, Leen, & Dehaen, 2012).

  • Enzyme Research : Studying the effects of 4-Fluorotryptophan substitution in enzymes like arginyl-tRNA synthetase to understand enzyme structure and function (Zhang, Shen, Wang, & Wang, 1999).

  • Fluorescence Imaging : Used in the development of non-cytotoxic, efficient fluorescent probes like ExTzBox4X for live-cell imaging (Roy et al., 2018).

  • 19F NMR Spectroscopy : Facilitates the study of substrate-induced conformational changes in enzymes through 19F NMR spectroscopy (Yao et al., 2003).

  • Photophysics Studies : Helps in understanding the photophysics of cis-trans isomerization in certain compounds (Schreiber et al., 2007).

  • Evolutionary Biology and Bioengineering : Evolved E. coli strains growing on tryptophan analogues like 4-Fluorotryptophan suggest the incorporation of unnatural amino acids into organismal proteomes may be possible (Bacher & Ellington, 2001).

  • Photochemical Studies : It is more photochemically active than tryptophan, with a larger photolysis quantum yield, useful in photochemical studies (Hott & Borkman, 1989).

  • Dental Research : Relevant in dental caries research, particularly in the effective use of fluorides for caries prevention and treatment (Fejerskov, 2004).

  • Separation Technology : Used in coupling PDMS membrane units with distillation for the separation of high purity HFC-23 from vent gas (Ruan et al., 2015).

Safety And Hazards

4-Fluorotryptophane can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of water and consult a doctor .

properties

IUPAC Name

(2S)-2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBQMEYEKKWIKC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)F)C(=CN2)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350901
Record name 4-Fluorotryptophane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorotryptophane

CAS RN

106034-22-4
Record name 4-Fluorotryptophane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Lemoyne, H Jerome, P Kamoun - Biochimie, 1973 - Elsevier
La tryptophane pyrrolase (EC. 1.13. 1.12) hSpatique admet pour substrats divers analogues fluor6s ou m6thyl~ s du tryptophane; elle les transforme en d6riv~ s correspondants d, e la …
Number of citations: 1 www.sciencedirect.com
A Croitoru, SJ Park, A Kumar, J Lee, W Im… - Journal of chemical …, 2021 - ACS Publications
… In this section, the charge optimization is exemplified for three amino acids with nonstandard side chains: 4-fluorotryptophane (4FW), S-hydroxycystein (CSO), and S-(pyridin-3-…
Number of citations: 34 pubs.acs.org
RB Quast, D Mrusek, C Hoffmeister, A Sonnabend… - FEBS letters, 2015 - Elsevier
Over the last years protein engineering using non-standard amino acids has gained increasing attention. As a result, improved methods are now available, enabling the efficient and …
Number of citations: 85 www.sciencedirect.com
T Kitazume, T Yamazaki - Organofluorine Chemistry: Techniques and …, 1997 - Springer
… One possible approach was the use of tryptophanase (EC 4.1.99.1) in the 4-fluoroindole and pyruvic acid-ammonium salt system, to give 4-fluorotryptophane 69 in 43% yield [59a]. In …
Number of citations: 30 link.springer.com

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